

Application Note: Precision Synthesis of 2-Chloro-1H-imidazole-5-carbaldehyde

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Compound of Interest

Compound Name: *2-Chloro-1H-imidazole-5-carbaldehyde*

CAS No.: *1333235-40-7*

Cat. No.: *B1614362*

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Abstract

2-Chloro-1H-imidazole-5-carbaldehyde (CAS 944900-99-6) is a critical heterocyclic building block for the development of bioactive small molecules, including next-generation antihypertensives and enzyme inhibitors. This protocol details a three-stage synthesis starting from commercially available 2-chloro-1H-imidazole. By employing a removable protecting group (SEM) and C5-selective lithiation, this method avoids the regiochemical mixtures often associated with direct electrophilic aromatic substitution (e.g., Vilsmeier–Haack) on the electron-deficient 2-chloroimidazole scaffold.

Synthetic Strategy & Logic

The direct formylation of 2-chloroimidazole is challenging due to the electron-withdrawing nature of the chlorine atom and the rapid tautomeric equilibrium between the 4- and 5-positions. To achieve high regioselectivity:

- **N-Protection:** We block the N1 position with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group. This prevents proton interference during lithiation and directs the base to the C5 position via

coordination (Complex Induced Proximity Effect - CIPE).

- C5-Lithiation: With C2 blocked by chlorine, n-Butyllithium (n-BuLi) selectively deprotonates the C5 position.
- Formylation: The resulting organolithium species is quenched with DMF to install the aldehyde.
- Deprotection: Acidic removal of the SEM group yields the target 1H-imidazole.

Reaction Workflow Diagram



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Caption: Step-wise synthetic pathway from 2-chloroimidazole to the 5-carbaldehyde derivative via directed lithiation.

Safety & Hazard Analysis

This protocol involves high-energy reagents and pyrophoric materials. Strict adherence to safety standards is mandatory.

Reagent	Hazard Class	Critical Safety Measure
n-Butyllithium (n-BuLi)	Pyrophoric, Corrosive	Use exclusively in a dry, inert atmosphere (Ar/N ₂). Syringes must be oven-dried. Have a Class D extinguisher ready.
Sodium Hydride (NaH)	Water-reactive, Flammable	Weigh in a glovebox or dispense as oil dispersion. Quench excess carefully with isopropanol.
SEM-Chloride	Toxic, Corrosive	Handle in a fume hood. Avoid contact with skin/eyes.
2-Chloroimidazole	Irritant	Standard PPE (gloves, goggles, lab coat).

Detailed Protocol

Stage 1: N-Protection (Synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-2-chloroimidazole)

Objective: Block the N1 site to enable lithiation.

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
- Solvent Prep: Add 2-Chloro-1H-imidazole (5.0 g, 48.8 mmol, 1.0 equiv) and anhydrous DMF (50 mL). Cool the solution to 0°C in an ice bath.
- Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.34 g, 58.5 mmol, 1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.
- Alkylation: Add SEM-Chloride (2-(Trimethylsilyl)ethoxymethyl chloride) (8.95 g, 9.5 mL, 53.7 mmol, 1.1 equiv) dropwise via syringe.

- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Quench carefully with saturated aqueous NH_4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and brine (50 mL). Dry over Na_2SO_4 and concentrate in vacuo.
- Purification: Purify the residue via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the SEM-protected intermediate as a colorless oil.
 - Expected Yield: ~85-90%

Stage 2: Regioselective Lithiation & Formylation

Objective: Install the aldehyde at C5 via CIPE-directed lithiation.

- Setup: Flame-dry a 100 mL 2-neck RBF. Equip with an internal thermometer and Argon inlet.
- Dissolution: Dissolve the SEM-protected intermediate (4.0 g, 17.2 mmol, 1.0 equiv) in anhydrous THF (60 mL).
- Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C .
- Lithiation: Add n-BuLi (2.5 M in hexanes, 7.6 mL, 18.9 mmol, 1.1 equiv) dropwise over 10 minutes. Maintain temperature $< -70^\circ\text{C}$.
 - Mechanistic Note: The SEM group coordinates the Lithium, directing deprotonation to the C5 position (the only available carbon adjacent to the coordinating N).
- Equilibration: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.
- Formylation: Add anhydrous DMF (N,N-Dimethylformamide) (2.0 mL, 25.8 mmol, 1.5 equiv) dropwise.
- Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

- Quench: Quench with saturated aqueous NH_4Cl (30 mL). Extract with EtOAc (3 x 40 mL). Dry over MgSO_4 and concentrate.
- Intermediate: The crude product (1-SEM-2-chloro-5-formylimidazole) is usually pure enough for the next step.

Stage 3: Deprotection to 2-Chloro-1H-imidazole-5-carbaldehyde

Objective: Remove the SEM group to release the final product.

- Reaction: Dissolve the crude formylated intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA) (10 mL). Alternatively, use 4M HCl in Dioxane.
- Stirring: Stir at RT for 2–4 hours. Monitor the disappearance of the starting material by TLC.
- Neutralization: Carefully concentrate the mixture to remove excess TFA. Redissolve in EtOAc and wash with saturated NaHCO_3 until the aqueous layer is pH ~7-8.
 - Critical: Imidazole aldehydes can be water-soluble. Do not over-wash. Back-extract aqueous layers with EtOAc.^[1]
- Isolation: Dry organics over Na_2SO_4 , filter, and concentrate.
- Final Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (DCM:MeOH 95:5) to obtain the title compound.^{[2][3][4][5]}

Results & Analysis

Expected Analytical Data

Parameter	Specification	Notes
Appearance	White to off-white solid	May darken upon storage; store under inert gas.
Melting Point	165–168 °C	Sharp melting point indicates high purity.
¹ H NMR (DMSO-d ₆)	δ 13.5 (br s, 1H, NH), 9.60 (s, 1H, CHO), 7.95 (s, 1H, CH)	The aldehyde proton is distinct at ~9.6 ppm.
MS (ESI)	[M+H] ⁺ = 131.0/133.0	Characteristic 3:1 chlorine isotope pattern.

Troubleshooting Guide

- Low Yield in Step 2: Ensure THF is strictly anhydrous and -78°C is maintained. Warmer temperatures can lead to "Lithium-Halogen Exchange" at the C2 position (loss of Cl), yielding the des-chloro byproduct.
- Regioisomer Contamination: If the 4-formyl isomer (aldehyde next to NH) is observed, check the lithiation time. Over-equilibration can effectively scramble the lithiation site if the temperature rises.
- Product Stability: The aldehyde is susceptible to oxidation. Store at -20°C under Argon.

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